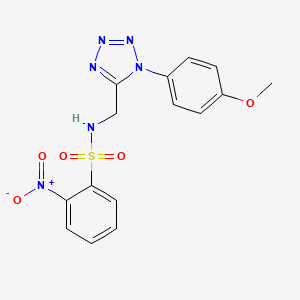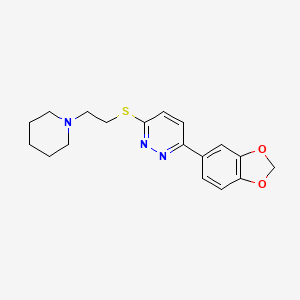![molecular formula C10H11BrN2 B2430527 7-Bromo-1-ethyl-3-methylpyrrolo[1,2-a]pyrazine CAS No. 2309445-80-3](/img/structure/B2430527.png)
7-Bromo-1-ethyl-3-methylpyrrolo[1,2-a]pyrazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Bromo-1-ethyl-3-methylpyrrolo[1,2-a]pyrazine is a nitrogen-containing heterocyclic compound that includes a pyrrole ring and a pyrazine ring . It has a CAS Number of 2309445-80-3 . It is a powder at room temperature .
Synthesis Analysis
The synthesis of pyrrolopyrazines, including this compound, involves several steps . The process begins with the cross-coupling of a pyrrole ring with acyl (bromo)acetylenes to create 2 (acylethynyl)pyrroles. This is followed by the addition of propargylamine to the obtained acetylenes to provide the related N-propargylenaminones. Finally, intramolecular cyclization (catalyzed by Cs2CO3/DMSO) of the prepared propargylic derivatives reaches the Z-configuration of "(acylmethylidene)pyrrolo[1,2-a]pyrazines" .Molecular Structure Analysis
The molecular structure of this compound consists of a pyrrole and a pyrazine ring . The InChI Code is 1S/C10H11BrN2/c1-3-9-10-4-8(11)6-13(10)5-7(2)12-9/h3-6,12H,1-2H3 .Physical and Chemical Properties Analysis
This compound is a powder at room temperature . Its molecular weight is 239.11 . More detailed physical and chemical properties are not available in the retrieved information.Scientific Research Applications
Synthesis and Anti-inflammatory Activity
7-Bromo-1-ethyl-3-methylpyrrolo[1,2-a]pyrazine derivatives have been synthesized and evaluated for their anti-inflammatory activity. Ethyl 2-methylimidazo[1,2-a]pyrazine-3-acetates were created using a reaction involving substituted 2-aminopyrazines and ethyl 3-bromo-4-oxopentanoate. These derivatives showed potential in pharmacological testing for anti-inflammatory properties (Abignente et al., 1992).
Anticancer Properties
Research on pyrrolo[1,2-a]pyrazine derivatives has also highlighted their potential in cancer treatment. Ethyl 5-amino-1,2-dihydro-2-methyl-3-phenylpyrido[3,4-b]pyrazine-7- carbamate, a racemic compound, demonstrated antitumor activity in various in vivo experiments, suggesting its relevance in developing new anticancer agents (Temple & Rener, 1989).
Antimicrobial Activity
Novel N-arylimidazo[1,2-a]pyrazine-2-carboxamide derivatives synthesized from imidazo[1,2-a]pyrazine-2-carboxylic acid have shown promising antimicrobial activity. This indicates their potential use in combating microbial infections (Jyothi & Madhavi, 2019).
Optical and Thermal Properties for Optoelectronic Applications
The synthesis of dipyrrolopyrazine derivatives and their application in optoelectronics has been a significant area of study. These derivatives exhibit valuable optical and thermal properties, making them suitable for use in organic optoelectronic materials (Meti et al., 2017).
Corrosion Inhibition on Steel Surfaces
Pyrazine derivatives, including this compound, have been investigated for their corrosion inhibitory properties on steel surfaces. Theoretical evaluations through quantum chemical calculations have demonstrated their effectiveness in protecting steel from corrosion (Obot & Gasem, 2014).
Safety and Hazards
The safety information for 7-Bromo-1-ethyl-3-methylpyrrolo[1,2-a]pyrazine includes several hazard statements: H302, H315, H319, H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .
Properties
IUPAC Name |
7-bromo-1-ethyl-3-methylpyrrolo[1,2-a]pyrazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrN2/c1-3-9-10-4-8(11)6-13(10)5-7(2)12-9/h4-6H,3H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGZGKXVVQUWIFY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC(=CN2C1=CC(=C2)Br)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-4-phenoxybenzamide](/img/structure/B2430444.png)



![4-chloro-N-{2-[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]ethyl}benzamide](/img/structure/B2430451.png)
![Methyl 3-(1-naphthyl)-3-[(2-thienylsulfonyl)amino]propanoate](/img/structure/B2430452.png)
![N-[(2-Methyl-5-pyridin-2-ylpyrazol-3-yl)methyl]thiophene-2-carboxamide](/img/structure/B2430453.png)

![7-[4-(cyclohexylacetyl)piperazin-1-yl]-3-(4-methylphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B2430456.png)


![N-benzyl-2-{2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetamide](/img/structure/B2430462.png)
![4-Chloro-2-[(mesitylamino)methyl]phenol](/img/structure/B2430464.png)
![2-(8-methyl-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanyl-N-[4-(trifluoromethoxy)phenyl]acetamide](/img/structure/B2430465.png)
